(3-Aminophenyl)(imino)(methyl)-l6-sulfanone hydrochloride

Catalog No.
S15992151
CAS No.
M.F
C7H12Cl2N2OS
M. Wt
243.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Aminophenyl)(imino)(methyl)-l6-sulfanone hydroc...

Product Name

(3-Aminophenyl)(imino)(methyl)-l6-sulfanone hydrochloride

IUPAC Name

3-(methylsulfonimidoyl)aniline;dihydrochloride

Molecular Formula

C7H12Cl2N2OS

Molecular Weight

243.15 g/mol

InChI

InChI=1S/C7H10N2OS.2ClH/c1-11(9,10)7-4-2-3-6(8)5-7;;/h2-5,9H,8H2,1H3;2*1H

InChI Key

RDQNKBHAWIWOCL-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)N.Cl.Cl

(3-Aminophenyl)(imino)(methyl)-l6-sulfanone hydrochloride is a chemical compound classified under sulfoximines, characterized by its unique functional groups that include an amino group, an imino group, and a sulfonyl moiety. Its chemical formula is C7H12Cl2N2OSC_7H_{12}Cl_2N_2OS, with a molecular weight of approximately 243.15 g/mol. The compound is known for its high purity levels, typically exceeding 95%, making it suitable for various research applications .

This compound is notable for its potential roles in medicinal chemistry, particularly as a building block for drug development due to the bioactive properties of sulfoximines. The presence of the aminophenyl group is significant in enhancing biological interactions and modulating pharmacological effects .

Typical of sulfoximines. These reactions include:

  • Nucleophilic Substitution: The imino group can act as a nucleophile, enabling substitution reactions with electrophiles.
  • Reduction Reactions: The sulfonyl group can undergo reduction, leading to the formation of corresponding sulfinamides or sulfides.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related derivatives, expanding its utility in organic synthesis.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for creating diverse chemical structures .

The biological activity of (3-Aminophenyl)(imino)(methyl)-l6-sulfanone hydrochloride has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections.
  • Cytotoxic Effects: Some research suggests that it may exhibit cytotoxicity against certain cancer cell lines, indicating potential applications in oncology.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be relevant in drug design targeting metabolic pathways .

Synthesis of (3-Aminophenyl)(imino)(methyl)-l6-sulfanone hydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of the Sulfoximine Core: Starting from commercially available sulfonyl chlorides and amino compounds, the sulfoximine linkage is formed through nucleophilic attack.
  • Imine Formation: The reaction of an appropriate aldehyde with the amine component leads to the formation of an imine intermediate.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form to enhance solubility and stability.

These methods underscore the importance of careful control over reaction conditions to achieve high yields and purity .

The applications of (3-Aminophenyl)(imino)(methyl)-l6-sulfanone hydrochloride span several fields:

  • Pharmaceutical Development: Its unique structure makes it a valuable candidate in drug discovery and development processes.
  • Chemical Research: Utilized as a reagent in various synthetic pathways due to its reactive functional groups.
  • Biological Studies: Employed in research focused on understanding enzyme interactions and biological mechanisms.

The compound's versatility allows it to be adapted for specific research needs across different scientific domains .

Interaction studies involving (3-Aminophenyl)(imino)(methyl)-l6-sulfanone hydrochloride have focused on its binding affinities with various biological targets. Key findings include:

  • Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Kinetics: Studies assessing the inhibition or activation of enzymes by this compound help elucidate its potential therapeutic roles.

These studies are crucial for understanding how modifications to the chemical structure can influence biological activity and therapeutic efficacy .

(3-Aminophenyl)(imino)(methyl)-l6-sulfanone hydrochloride shares structural similarities with several other compounds within the sulfoximine class. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Imino(methyl)(pyridin-3-yl)-l6-sulfanone hydrochlorideContains a pyridine ring instead of phenylPotentially different biological activities due to heteroaromatic ring
(4-Aminophenyl)(imino)(methyl)-l6-sulfanoneSimilar structure but with a para-amino substitutionMay exhibit different pharmacological properties
(2-Aminophenyl)(imino)(methyl)-l6-sulfanoneContains an ortho-amino substitutionStructural variations may affect interaction profiles

The uniqueness of (3-Aminophenyl)(imino)(methyl)-l6-sulfanone hydrochloride lies in its specific functional groups that enhance its reactivity and potential biological activities compared to these similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

242.0047396 g/mol

Monoisotopic Mass

242.0047396 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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